molecular formula C28H29FN2O3S B2613006 7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892787-19-8

7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2613006
CAS No.: 892787-19-8
M. Wt: 492.61
InChI Key: RYEBRVYIBFUSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a diethylamino group at position 7, a fluorine atom at position 6, a 3-methylbenzenesulfonyl moiety at position 3, and a 4-methylbenzyl substituent at position 1. Its molecular structure (C26H26FN2O3S) features a planar quinolinone core, with electron-withdrawing and donating groups that influence its electronic and steric properties.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-9-7-8-20(4)14-22)18-31(25)17-21-12-10-19(3)11-13-21/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEBRVYIBFUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, commonly referred to as Compound X, is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C28H29FN2O3SC_{28}H_{29}FN_{2}O_{3}S and a molecular weight of 492.6 g/mol, this compound includes functional groups that are often associated with pharmacological properties. This article reviews the biological activity of Compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of Compound X is characterized by:

  • A diethylamino group which may enhance its solubility and bioavailability.
  • A fluorine atom that can influence its pharmacokinetic properties.
  • A sulfonyl group which is known to impart various biological activities.

Research indicates that compounds similar to Compound X exhibit diverse pharmacological activities. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Dihydroquinolin derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cytotoxicity : Compound X exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. For instance, it has been reported to inhibit cell growth in breast cancer cell lines at micromolar concentrations.
  • Mechanistic Insights : Studies have suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

In Vivo Studies

Preclinical in vivo studies are necessary to further validate the efficacy and safety profile of Compound X. Preliminary findings indicate:

  • Tumor Growth Inhibition : Animal models treated with Compound X showed reduced tumor sizes compared to control groups.
  • Toxicity Assessment : Early toxicity studies suggest a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have highlighted the potential of Compound X:

  • Antitumor Efficacy : A study involving xenograft models demonstrated that administration of Compound X led to a significant reduction in tumor volume compared to untreated controls, suggesting its potential as an anticancer agent.
  • Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, Compound X may enhance overall efficacy while reducing side effects.

Data Summary Table

PropertyValue
Molecular FormulaC28H29FN2O3S
Molecular Weight492.6 g/mol
Antimicrobial ActivityEffective against various bacteria
Anticancer ActivitySignificant cytotoxicity in vitro
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 3 Substituent at Position 1 Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound : 7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3-Methylbenzenesulfonyl 4-Methylbenzyl 465.56 Reference compound
3-(3-Chlorobenzenesulfonyl) analog 3-Chlorobenzenesulfonyl 4-Methylbenzyl 486.00 Chlorine vs. methyl group at sulfonyl ring
3-(Benzenesulfonyl) analog Unsubstituted benzenesulfonyl 4-Methylbenzyl 437.48 Lack of methyl group at sulfonyl ring
7-Chloro-1-cyclopropyl-6-fluoro-3-carboxylate analog Acetamido-sulfonamidoethylbenzyl Cyclopropyl 627.08 Carboxylate group; cyclopropyl substituent

Key Observations:

Electronic Effects: The 3-chlorobenzenesulfonyl analog introduces a stronger electron-withdrawing group (Cl) compared to the target’s 3-methyl group. The unsubstituted benzenesulfonyl analog lacks steric hindrance from the methyl group, which may enhance solubility but reduce target specificity.

Steric and Pharmacokinetic Implications :

  • The 3-methylbenzenesulfonyl group in the target compound provides moderate steric bulk, balancing solubility and membrane permeability. In contrast, the carboxylate-containing analog has higher polarity due to its carboxylate group, which may improve aqueous solubility but limit blood-brain barrier penetration.

For example, methyl groups (as in the target) are associated with enhanced metabolic stability compared to halogens (e.g., Cl) .

Research Findings and Mechanistic Insights

  • Substituent Position and Carcinogenicity: Miller & Miller (1949) demonstrated that methyl group placement on aromatic rings correlates with carcinogenicity in aminoazo dyes . 4-methyl on the sulfonyl ring) modulates biological activity.
  • Synthetic Accessibility :
    The 3-chlorobenzenesulfonyl analog shares synthetic pathways with the target compound, but the chlorine atom may complicate regioselective reactions compared to the methyl group.

Q & A

Q. Q1: What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis of this quinolin-4-one derivative requires multi-step protocols, including sulfonylation, alkylation, and fluorination. A recommended approach involves:

Core quinolin-4-one formation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 3-position, as demonstrated for analogous quinolines .

Sulfonylation at the 3-position : React with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

N-alkylation at the 1-position : Employ 4-methylbenzyl chloride with a base like NaH in DMF .

Fluorination at the 6-position : Use selective electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents .
Characterization : Validate purity via HPLC (>98%) and structural integrity via 1H^1H/13C^{13}C NMR and HRMS. For example, in similar compounds, HRMS data showed <2 ppm mass accuracy .

Q. Q2: How should researchers optimize solvent and catalyst systems for its synthesis?

Methodological Answer: Optimization involves a factorial design to test variables:

VariableTested OptionsOutcome Metrics
Solvent DMF, DMSO, THF, AcetonitrileReaction rate, yield (%)
Catalyst Pd(OAc)2_2, PdCl2_2(PPh3_3)2_2Coupling efficiency
Temperature 80°C, 100°C, 120°CByproduct formation

For analogous quinolines, PdCl2_2(PPh3_3)2_2 in DMF at 100°C achieved 85% yield with minimal side products . Include kinetic studies (e.g., TLC monitoring every 2 hours) to identify optimal reaction times.

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate its potential as a kinase inhibitor?

Methodological Answer:

Substituent variation : Synthesize analogs with modifications at the diethylamino (7-position) and 4-methylbenzyl (1-position) groups. For example:

  • Replace diethylamino with piperazine or morpholine.
  • Substitute 4-methylbenzyl with halogenated benzyl groups.

Biological assays :

  • Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Compare IC50_{50} values; in similar compounds, IC50_{50} ranged from 0.1–10 µM .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .

Q. Q4: What analytical strategies resolve contradictions in its reported solubility and stability profiles?

Methodological Answer: Discrepancies in solubility/stability data often arise from polymorphic forms or solvent interactions. To address this:

Polymorph screening : Recrystallize from ethanol, acetonitrile, or DCM/hexane mixtures, and analyze via PXRD.

Stability studies :

  • Thermal : TGA/DSC to assess decomposition temperatures.
  • Photolytic : Expose to UV light (300–400 nm) and monitor degradation via HPLC .
  • Hydrolytic : Test in buffers (pH 1–13) at 37°C for 48 hours .

Solubility : Use shake-flask method with UV quantification in water, DMSO, and simulated biological fluids.

Q. Q5: How can environmental fate studies be designed to assess its ecotoxicological risks?

Methodological Answer: Adopt a tiered approach based on OECD guidelines:

Abiotic degradation :

  • Hydrolysis : Incubate in pH 7.4 buffer at 25°C; analyze via LC-MS for breakdown products (e.g., sulfonic acid derivatives) .
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) and quantify half-life .

Biotic degradation :

  • Use activated sludge or soil microcosms; measure mineralization (CO2_2 evolution) over 28 days.

Ecotoxicology :

  • Daphnia magna acute toxicity : 48-hour EC50_{50} tests .
  • Algal growth inhibition : 72-hour assays with Chlorella vulgaris.

Q. Q6: What experimental frameworks evaluate its metabolic stability in preclinical models?

Methodological Answer:

In vitro hepatic metabolism :

  • Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH; monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_\text{int}) .

In vivo PK studies :

  • Administer intravenously/orally to Sprague-Dawley rats (n=6); collect plasma samples over 24 hours. Use non-compartmental analysis for AUC, t1/2_{1/2}, and bioavailability .

Metabolite profiling :

  • Identify phase I/II metabolites using high-resolution MS (e.g., Q-TOF). For similar quinolines, hydroxylation and glucuronidation were dominant pathways .

Q. Q7: How can researchers mitigate batch-to-batch variability in its synthesis?

Methodological Answer:

Process Analytical Technology (PAT) :

  • Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

Design of Experiments (DoE) :

  • Use a central composite design to optimize critical parameters (e.g., stoichiometry, mixing speed).

Quality Control :

  • Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC).
  • For the final product, enforce specifications for residual solvents (e.g., <500 ppm DMF) and heavy metals (e.g., <10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.